1-Dodecyloxy-2-nitrobenzene
Overview
Description
1-Dodecyloxy-2-nitrobenzene, also known as Dodecyl 2-nitrophenyl ether or ETH 217, is an organic compound . It is a member of the nitrobenzene family and is characterized by a potent and distinctive odor . It is used in various scientific research domains due to its exceptional attributes .
Molecular Structure Analysis
The molecular formula of 1-Dodecyloxy-2-nitrobenzene is C18H29NO3 . Its molecular weight is 307.43 . The SMILES string representation is CCCCCCCCCCCCOc1ccccc1N+=O .Physical And Chemical Properties Analysis
1-Dodecyloxy-2-nitrobenzene has a boiling point of 218 °C at 1.5 mmHg and a density of 0.999 g/mL at 20 °C . Its refractive index is 1.503 at 20°C .Scientific Research Applications
Drug Extraction Enhancement
This compound has been used to enhance the extraction of nonpolar drugs, particularly in studies aiming to maximize extraction recovery using electro membrane extraction methods .
Organic Synthesis Catalyst
1-Dodecyloxy-2-nitrobenzene: serves as an effective catalyst in organic reactions, facilitating various synthesis processes .
Enzyme Inhibition
It is believed to function as an inhibitor of the enzyme acetylcholinesterase, which is crucial in neurotransmission processes .
Safety and Hazards
1-Dodecyloxy-2-nitrobenzene is classified as fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a nitro-aromatic solvent , which suggests that it may interact with a variety of biological molecules.
Mode of Action
As a nitro-aromatic solvent, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .
Biochemical Pathways
Other nitro-aromatic compounds have been shown to undergo reductive transformation in bacterial systems, leading to the formation of amines . It’s possible that similar pathways could be involved in the metabolism of 1-Dodecyloxy-2-nitrobenzene.
Pharmacokinetics
Its physical properties such as boiling point (218 °c at 15 mmHg) and density (0999 g/mL at 20 °C) suggest that it may have low volatility and high lipophilicity , which could influence its ADME properties.
Result of Action
Given its classification as a nitro-aromatic solvent, it may have a broad range of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Dodecyloxy-2-nitrobenzene. For instance, its flash point is 109 °C , suggesting that it may pose a fire hazard at high temperatures. Furthermore, its classification as a nitro-aromatic solvent suggests that it may be sensitive to light, heat, and other environmental conditions .
properties
IUPAC Name |
1-dodecoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCTUMLYTQODSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337928 | |
Record name | 2-Nitrophenyl dodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyloxy-2-nitrobenzene | |
CAS RN |
83027-71-8 | |
Record name | Dodecyl 2-nitrophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl dodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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